molecular formula C13H13NO4 B1238609 CPCCOEt

CPCCOEt

Cat. No.: B1238609
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPCCOEt is a chemical compound known for its role as a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered significant interest in the field of neuropharmacology due to its ability to modulate glutamate signaling without directly affecting glutamate binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPCCOEt involves several key steps:

    Directed Acylation: Phenol and maleic anhydride are used as starting materials.

    Intramolecular Cyclization: This step is catalyzed by iodine.

    Cyclopropanation: Corey’s dimethyloxosulfonium methylide is employed for this reaction.

    Esterification: The intermediate product undergoes esterification.

    Oximation: The final step involves the formation of the oxime group

The overall yield of these procedures ranges from 20.1% to 29.5%, and the structures of all intermediates and final products are confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

CPCCOEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Mechanism of Action

The compound acts as a non-competitive antagonist of mGluR1 by preventing the interaction between the agonist-bound extracellular domain and the transmembrane domain. This inhibition does not affect glutamate binding but modulates receptor signaling, leading to altered neuronal responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CPCCOEt is unique due to its selective non-competitive antagonism of mGluR1, which allows for modulation of receptor activity without directly affecting glutamate binding. This property makes it a valuable tool in neuropharmacological research .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+

InChI Key

FXCTZFMSAHZQTR-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2

SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Synonyms

7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester
CPCCOEt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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